N-(4-Sulfamoylphenethyl)picolinamide
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Overview
Description
N-(4-Sulfamoylphenethyl)picolinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a picolinamide moiety, which is known for its chelating properties, and a sulfamoylphenethyl group, which can influence its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Sulfamoylphenethyl)picolinamide typically involves the coupling of a picolinamide derivative with a sulfamoylphenethyl precursor. One common method involves the reaction of 4-sulfamoylphenethylamine with picolinic acid or its derivatives under appropriate conditions. The reaction is often carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, biocatalytic methods using engineered enzymes, such as nitrilases, have been explored to produce picolinamide derivatives in an environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
N-(4-Sulfamoylphenethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-Sulfamoylphenethyl)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry due to its chelating properties.
Industry: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(4-Sulfamoylphenethyl)picolinamide involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit key enzymes involved in fungal cell wall synthesis. The compound binds to the active site of these enzymes, disrupting their function and ultimately leading to the death of the fungal cells .
Comparison with Similar Compounds
N-(4-Sulfamoylphenethyl)picolinamide can be compared with other picolinamide derivatives and sulfonamide compounds:
Picolinamide Derivatives: Compounds like 2-picolinamide and 6-aryl-2-picolinic acid share similar chelating properties but differ in their biological activities and applications.
Sulfonamide Compounds: Sulfonamides such as sulfamethoxazole are well-known for their antibacterial properties.
Similar Compounds
- 2-Picolinamide
- 6-Aryl-2-Picolinic Acid
- Sulfamethoxazole
- Florpyrauxifen-benzyl
Properties
Molecular Formula |
C14H15N3O3S |
---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H15N3O3S/c15-21(19,20)12-6-4-11(5-7-12)8-10-17-14(18)13-3-1-2-9-16-13/h1-7,9H,8,10H2,(H,17,18)(H2,15,19,20) |
InChI Key |
XWCMPGKTVGOYNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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